molecular formula C14H11F3O B144281 (4'-Trifluoromethylbiphenyl-3-yl)methanol CAS No. 126485-55-0

(4'-Trifluoromethylbiphenyl-3-yl)methanol

Cat. No.: B144281
CAS No.: 126485-55-0
M. Wt: 252.23 g/mol
InChI Key: BKESULFFLXBNLC-UHFFFAOYSA-N
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Description

(4’-Trifluoromethylbiphenyl-3-yl)methanol is a chemical compound with the molecular formula C₁₄H₁₁F₃O and a molecular weight of 252.232 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a trifluoromethyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Trifluoromethylbiphenyl-3-yl)methanol typically involves the reaction of 4’-trifluoromethylbiphenyl with a suitable reducing agent. One common method is the reduction of the corresponding ketone using a hydride source such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for (4’-Trifluoromethylbiphenyl-3-yl)methanol are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4’-Trifluoromethylbiphenyl-3-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4’-Trifluoromethylbiphenyl-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways involving fluorinated compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (4’-Trifluoromethylbiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4’-Trifluoromethylbiphenyl-4-yl)methanol
  • (4’-Trifluoromethylbiphenyl-2-yl)methanol
  • (4’-Trifluoromethylphenyl)methanol

Uniqueness

(4’-Trifluoromethylbiphenyl-3-yl)methanol is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESULFFLXBNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560662
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126485-55-0
Record name 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126485-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The carboxylic acid 2.1 (13.3 g, 50 mmol) in anhydrous THF (100 mL) was added dropwise to LiAlH4 (2.9 g, 75 mmol) in anhydrous THF (150 mL) at 0° C. over 30 minutes. The resulting mixture was slowly warmed to room temperature and stirred for 4 hours. The reaction was slowly quenched with water (2.9 mL) at 0° C., 15% NaOH aqueous solution (2.9 mL) and another portion of water (8.7 mL). The mixture was dried over Na2SO4 and concentrated to give a white solid (11.9 g). The crude product (2.2) was used in the next step without further purification.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture 3-bromobenzyl alcohol (500 mg, 2.70 mmol), 4-(triflouromethyl)benzeneboronic acid (1.01 g, 5.35 mmol), Pd(PPh3)4 (68 mg, 0.06 mmol) and Na2CO3 (740 mg, 7.02 mmol) in a mixture of DME (20 mL) and water (10 mL) was heated at reflux for 3 hours. The mixture was allowed to cool to rt, and then partitioned between EtOAc and water. The layers were separated and the aqueous re-extracted with EtOAc (2×) and the combined organic layer washed with water and then brine, dried (Na2SO4), filtered and reduced to give an oil. Purification by flash chromatography (silica) eluting with cyclohexane:EtOAc (5:2) afforded the title compound as a clear oil which crystallised on standing (654 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
68 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The titled compound was prepared by standard NaBH4 reduction of 4′-trifluoromethyl-biphenyl-3-carbaldehyde (quant.). 1NMR (400 MHz, CDCl3) δ ppm: 7.40, 7.70 (m, 8H), 4.79 (s, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

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